4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
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Overview
Description
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenyloxan-4-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 4-phenyloxan-4-ylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and structural modifications.
Scientific Research Applications
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
- 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Uniqueness
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to its specific chemical structure, which includes a phenyloxan-4-yl group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20BrNO2 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO2/c20-17-8-6-15(7-9-17)18(22)21-14-19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22) |
InChI Key |
HPKRGOFJKYQCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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